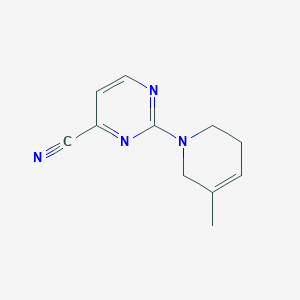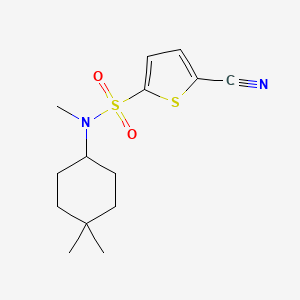
2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine-4-carbonitrile, also known as MRS2179, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a purinergic receptor antagonist that selectively inhibits the P2Y1 receptor, which is involved in various physiological and pathological processes.
Mécanisme D'action
2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine-4-carbonitrile selectively inhibits the P2Y1 receptor, which is a G protein-coupled receptor that is activated by extracellular nucleotides such as ADP. The P2Y1 receptor is involved in various physiological and pathological processes, including platelet aggregation, thrombus formation, synaptic transmission, and tumor growth. By inhibiting the P2Y1 receptor, this compound modulates these processes and exerts its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the context and the experimental conditions. In platelets, this compound inhibits ADP-induced platelet aggregation and thrombus formation. In neurons, this compound modulates synaptic transmission and plasticity by inhibiting presynaptic release of neurotransmitters. In cancer cells, this compound inhibits cell proliferation, migration, and invasion by inducing apoptosis and inhibiting signaling pathways involved in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine-4-carbonitrile has several advantages and limitations for lab experiments. One advantage is its high selectivity for the P2Y1 receptor, which allows for specific modulation of this receptor without affecting other receptors or signaling pathways. Another advantage is its relatively low toxicity and side effects, which make it a safe and reliable tool for studying various physiological and pathological processes. One limitation is its limited solubility in aqueous solutions, which requires the use of organic solvents or other solubilizing agents. Another limitation is its potential off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine-4-carbonitrile. One direction is to further elucidate its mechanism of action and its interactions with other receptors and signaling pathways. Another direction is to explore its potential therapeutic applications in various diseases and conditions, such as neurological disorders, cardiovascular diseases, and cancer. Another direction is to develop more potent and selective analogs of this compound that can be used as pharmacological tools or therapeutic agents. Finally, another direction is to investigate its potential as a diagnostic or prognostic biomarker for various diseases and conditions.
Méthodes De Synthèse
The synthesis of 2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine-4-carbonitrile involves a series of chemical reactions that start with the condensation of 2-aminopyridine with ethyl acetoacetate to form 2-(1,3-dioxo-2,3-dihydro-1H-pyridin-2-yl)acetic acid ethyl ester. This intermediate is then reacted with 5-methyl-2,4-dihydro-3H-pyrazol-3-one to form this compound.
Applications De Recherche Scientifique
2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine-4-carbonitrile has been extensively studied for its potential applications in various fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, this compound has been shown to modulate synaptic transmission and plasticity, and it has been suggested as a potential therapeutic target for various neurological disorders. In cardiovascular research, this compound has been shown to inhibit platelet aggregation and thrombus formation, and it has been suggested as a potential therapeutic agent for preventing thrombotic events. In cancer research, this compound has been shown to inhibit tumor growth and metastasis, and it has been suggested as a potential anticancer agent.
Propriétés
IUPAC Name |
2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-9-3-2-6-15(8-9)11-13-5-4-10(7-12)14-11/h3-5H,2,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFJDLBSHIIDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCN(C1)C2=NC=CC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Hydroxy-3-methylsulfanylbutan-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B6633405.png)
![N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B6633423.png)

![1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine](/img/structure/B6633431.png)

![2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid](/img/structure/B6633438.png)
![4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid](/img/structure/B6633441.png)
![(2S)-2-[(5-cyanothiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B6633442.png)
![N-[2-(2-methoxyphenyl)ethyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633445.png)
![5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile](/img/structure/B6633450.png)
![1-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6633457.png)
![3-[(6-Bromo-1,3-benzothiazol-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6633463.png)
![2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide](/img/structure/B6633464.png)
![2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol](/img/structure/B6633467.png)